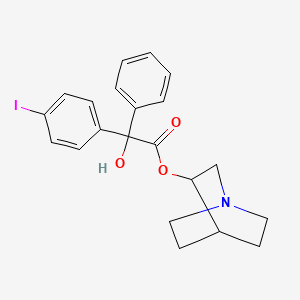
3-Quinuclidinyl-4-iodobenzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinyl-4-iodobenzilate, also known as this compound, is a useful research compound. Its molecular formula is C21H22INO3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiotracer in Neuroimaging
One of the primary applications of 3-quinuclidinyl-4-iodobenzilate is its role as a radiotracer for imaging muscarinic acetylcholine receptors (mAChRs) in the brain. The compound can be labeled with isotopes such as iodine-123 or iodine-125, allowing for non-invasive visualization of receptor distribution and density in vivo.
Case Studies
- Alzheimer's Disease Imaging : A prominent study utilized iodine-123-labeled this compound to evaluate mAChR binding in Alzheimer's patients. The results indicated a significant reduction in receptor activity compared to age-matched controls, suggesting impairment in cholinergic signaling associated with the disease .
- Kinetic Analysis : Another investigation focused on the kinetic properties of this compound binding to mAChRs. The study revealed that the dissociation rate constant varied significantly between different isomers of the compound, impacting its efficacy as a radiotracer .
Pharmacological Research Tool
Beyond imaging applications, this compound serves as a valuable tool in pharmacological research to explore muscarinic receptor function and drug interactions.
Binding Affinity Studies
Research has demonstrated that the compound exhibits high affinity for mAChRs, making it an effective agent for studying receptor pharmacodynamics. The (R)-isomer of this compound shows significantly higher binding affinity compared to its (S)-counterpart, which is critical for understanding stereoselectivity in drug-receptor interactions .
Implications for Drug Development
The ability to visualize mAChR distribution and quantify receptor occupancy using this compound has implications for developing new therapeutic agents targeting cholinergic systems. By understanding how different drugs interact with mAChRs, researchers can design more effective treatments for conditions like schizophrenia and other cognitive disorders .
Summary of Key Findings
Análisis De Reacciones Químicas
Triazene Intermediate Method
-
Preparation of 4-nitrobenzilic acid : Synthesized via nitration of benzilic acid followed by optical resolution using quinine/quinidine salts to isolate enantiomers .
-
Esterification : (R)-4-nitrobenzilic acid reacts with (R)-3-quinuclidinol to form the nitro-substituted ester.
-
Reduction and Triazene Formation : The nitro group is catalytically reduced to an amine, converted to a diazonium salt, and reacted with 5-methylpiperidine to form a triazene intermediate .
-
Radioiodination : Reaction with Na[125I] in strong acid yields the radioiodinated product, purified via HPLC .
Yield : 13–15% radiochemical yield, >95% purity .
Tributylstannyl Precursor Method
-
A tributylstannyl derivative undergoes iododestannylation, enabling faster synthesis with higher specific activity (1,087–1,172 Ci/mmol) .
-
Advantages : Avoids hazardous diazonium intermediates; improves reproducibility .
Substitution Reactions
The iodine atom at the para position undergoes specific substitution reactions critical for radiolabeling:
Key Finding : The tributylstannyl method provides 2–3× higher radiochemical yield compared to triazene methods .
Esterification and Transesterification
-
Esterification : (R)-4-iodobenzilic acid reacts with (R)-3-quinuclidinol under reflux in ethanol, followed by transesterification to enhance enantiomeric excess .
-
Optical Resolution : Repeated recrystallization with quinine achieves >99% enantiomeric purity for the (R,R)-diastereomer .
Impact of Stereochemistry :
-
(R,R)-4-IQNB exhibits 4× higher mAChR affinity than (R,S)-4-IQNB due to slower dissociation kinetics (koff=0.0004min−1 vs. 0.0052min−1) .
-
(R,S)-4-IQNB shows faster blood-brain barrier (BBB) penetration (K1=0.23mL min g) but lower receptor retention .
Kinetic Analysis of Binding Reactions
Compartmental modeling of 4-IQNB binding reveals:
| Parameter | (R,R)-4-IQNB | (R,S)-4-IQNB |
|---|---|---|
| kon | 4.4×107M−1min−1 | 1.9×108M−1min−1 |
| koff | 0.0004min−1 | 0.0052min−1 |
| Kd | 9.1pM | 27.4pM |
Biological Relevance : The (R,R)-diastereomer’s slow dissociation enables long-term receptor occupancy, ideal for in vivo imaging of mAChR in Alzheimer’s disease .
Stability and Degradation Reactions
Propiedades
Número CAS |
81381-93-3 |
|---|---|
Fórmula molecular |
C21H22INO3 |
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-(4-iodophenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H22INO3/c22-18-8-6-17(7-9-18)21(25,16-4-2-1-3-5-16)20(24)26-19-14-23-12-10-15(19)11-13-23/h1-9,15,19,25H,10-14H2 |
Clave InChI |
MHBGDNWDRYOZPX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O |
Sinónimos |
1-AHIP 1-azabicyclo(2.2.2)oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate 3-quinuclidinyl-4-(125)iodobenzilate 3-quinuclidinyl-4-iodobenzilate 3-quinuclidinyl-4-iodobenzilate, 123I-labeled 3-quinuclidinyl-4-iodobenzilate, 125I-labeled, (R-(R*,R*))-isomer 3-quinuclidinyl-4-iodobenzilate, I125-labeled 4-IQNB iodine-123-IQNB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















